molecular formula C9H11NO4 B14274485 1,3-Propanediol, 1-(4-nitrophenyl)- CAS No. 134250-58-1

1,3-Propanediol, 1-(4-nitrophenyl)-

Cat. No.: B14274485
CAS No.: 134250-58-1
M. Wt: 197.19 g/mol
InChI Key: MTRHTGYVJNOERG-UHFFFAOYSA-N
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Description

1,3-Propanediol, 1-(4-nitrophenyl)- is a chemical compound with the molecular formula C9H11NO4. It is also known as 1-(p-Nitrophenyl)-1,3-propanediol. This compound is characterized by the presence of a nitrophenyl group attached to a propanediol backbone. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 1-(4-nitrophenyl)- can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzaldehyde with 1,3-propanediol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 1,3-Propanediol, 1-(4-nitrophenyl)- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 1-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Propanediol, 1-(4-nitrophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 1-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 1-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various redox reactions, making the compound versatile for different applications .

Properties

CAS No.

134250-58-1

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-(4-nitrophenyl)propane-1,3-diol

InChI

InChI=1S/C9H11NO4/c11-6-5-9(12)7-1-3-8(4-2-7)10(13)14/h1-4,9,11-12H,5-6H2

InChI Key

MTRHTGYVJNOERG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCO)O)[N+](=O)[O-]

Origin of Product

United States

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